molecular formula C18H19N3O6S B2986021 methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate CAS No. 2415499-49-7

methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2986021
CAS No.: 2415499-49-7
M. Wt: 405.43
InChI Key: WHQJFLMTLMSHOK-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy substituent, and a sulfamoyl group linked to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Pyrazole Formation: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfamoyl groups.

    Reduction: Reduction reactions can target the ester and sulfamoyl groups, potentially converting them to alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Products may include carboxylic acids and sulfonic acids.

    Reduction: Products may include primary alcohols and amines.

    Substitution: Products will vary depending on the substituent introduced, such as nitrobenzoates or halobenzoates.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its chemical stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and pyrazole groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the sulfamoyl and pyrazole groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-Methoxy-3-sulfamoylbenzoic acid: Similar in structure but lacks the ester and pyrazole groups, which may limit its applications.

    Methyl 4-methoxy-3-(furan-2-yl)benzoate: Lacks the sulfamoyl and pyrazole groups, reducing its potential for medicinal applications.

Uniqueness

Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-21-14(8-9-19-21)15-7-5-13(27-15)11-20-28(23,24)17-10-12(18(22)26-3)4-6-16(17)25-2/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQJFLMTLMSHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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